Cas no 95399-95-4 (2,3-Dichloro-6-fluorobenzaldehyde)

2,3-Dichloro-6-fluorobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₇H₃Cl₂FO. This compound is characterized by the presence of two chlorine atoms at the 2- and 3-positions and a fluorine atom at the 6-position on the benzaldehyde ring. Its unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing effects of the halogen substituents enhance its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The compound's high purity and stability under standard conditions ensure consistent performance in synthetic applications. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
2,3-Dichloro-6-fluorobenzaldehyde structure
95399-95-4 structure
Product Name:2,3-Dichloro-6-fluorobenzaldehyde
CAS No:95399-95-4
MF:C7H3Cl2FO
MW:193.00252366066
MDL:MFCD04115870
CID:858334
PubChem ID:3260062
Update Time:2025-11-01

2,3-Dichloro-6-fluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dichloro-6-fluorobenzaldehyde
    • 2,3-Dichloro-6-fluorobenzaldehyde (ACI)
    • CS-0128854
    • JS-4242
    • 95399-95-4
    • AKOS015956542
    • DTXSID20390753
    • VDA39995
    • BDPIHKOPKWGJCU-UHFFFAOYSA-N
    • 2-fluoro-5,6-dichlorobenzaldehyde
    • SY032606
    • DB-302229
    • 2,3-Dichoro-6-fluorobenzaldehyde
    • 2,3-dichloro-6-fluoro-benzaldehyde
    • F17771
    • Benzaldehyde, 2,3-dichloro-6-fluoro-
    • SCHEMBL953875
    • MFCD04115870
    • MDL: MFCD04115870
    • Inchi: 1S/C7H3Cl2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
    • InChI Key: BDPIHKOPKWGJCU-UHFFFAOYSA-N
    • SMILES: O=CC1C(Cl)=C(Cl)C=CC=1F

Computed Properties

  • Exact Mass: 191.9544983g/mol
  • Monoisotopic Mass: 191.9544983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.493±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 56-60℃
  • Boiling Point: 238.0±35.0 ºC (760 Torr),
  • Flash Point: 97.8±25.9 ºC,
  • Solubility: Almost insoluble (0.041 g/l) (25 º C),
  • Water Partition Coefficient: Slightly soluble in water.
  • Sensitiveness: Air Sensitive

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2,3-Dichloro-6-fluorobenzaldehyde Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of substituted 2-imidazole imidazoline derivatives for the treatment of diseases related to trace amine associated receptors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
Reference
4-(2,3-Dichloro-6-fluorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-1,7-naphthyridine-3-carboxylic acid 2-(2,3-dichlorophenoxy)ethyl ester
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -65 °C; 30 min, -65 °C
1.2 -65 °C; 20 min, -65 °C
1.3 Solvents: Water
Reference
Preparation of substituted carbonucleoside derivatives useful as anticancer agents
, United States, , ,

Production Method 4

Reaction Conditions
Reference
1,4,5,6,7,8-Hexahydro-2-alkyl-4-aryl-5-oxo-1,7-naphthyridine-3-carboxylic acid aromatic esters and their pharmaceutically acceptable acid addition salts useful as antihypertensive agents
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Production Method 5

Reaction Conditions
Reference
Dihydropyridines, intermediates for their production, and pharmaceutical formulations containing them
, European Patent Organization, , ,

2,3-Dichloro-6-fluorobenzaldehyde Raw materials

2,3-Dichloro-6-fluorobenzaldehyde Preparation Products

2,3-Dichloro-6-fluorobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:95399-95-4)2,3-Dichloro-6-fluorobenzaldehyde
Order Number:A859067
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:16
Price ($):194.0
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Additional information on 2,3-Dichloro-6-fluorobenzaldehyde

Professional Introduction to 2,3-Dichloro-6-fluorobenzaldehyde (CAS No. 95399-95-4)

2,3-Dichloro-6-fluorobenzaldehyde, with the chemical formula C₇H₃Cl₂F and CAS number 95399-95-4, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features—comprising two chlorine substituents and one fluorine atom on a benzene ring, coupled with an aldehyde functional group—make it a valuable building block for medicinal chemists.

The chemical properties of 2,3-Dichloro-6-fluorobenzaldehyde contribute to its utility in synthetic chemistry. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the aldehyde group, facilitating nucleophilic addition reactions. Additionally, the presence of these halogen atoms allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.

In recent years, 2,3-Dichloro-6-fluorobenzaldehyde has been extensively explored in the development of pharmaceuticals targeting various diseases. One notable area of research involves its application in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory disorders. For instance, studies have demonstrated its role as a precursor in generating fluorinated benzaldehyde derivatives that exhibit potent inhibitory activity against tyrosine kinases. The fluorine atom, in particular, has been shown to improve metabolic stability and binding affinity, key factors in drug design.

Another emerging application of 2,3-Dichloro-6-fluorobenzaldehyde lies in the field of antiviral drug discovery. Researchers have leveraged its structural framework to develop compounds that interfere with viral replication mechanisms. The chlorine substituents provide opportunities for hydrogen bonding interactions with biological targets, while the aldehyde group can participate in Schiff base formation or condensation reactions to create heterocyclic structures with enhanced antiviral properties. Preliminary studies suggest that certain derivatives derived from this compound exhibit promising activity against RNA viruses.

The synthesis of 2,3-Dichloro-6-fluorobenzaldehyde itself is an intriguing challenge due to its halogenated aromatic core. Common synthetic routes involve chlorination and fluorination reactions on pre-existing aromatic systems or direct functionalization of benzaldehyde derivatives. Advanced techniques such as transition-metal-catalyzed cross-coupling and electrochemical fluorination have also been employed to achieve higher regioselectivity and yield. These methodologies highlight the compound’s synthetic versatility and underscore its importance as a research tool.

From a computational chemistry perspective, 2,3-Dichloro-6-fluorobenzaldehyde has been studied to understand its molecular interactions and reactivity. Molecular dynamics simulations have revealed insights into how this compound interacts with enzymes and receptors at an atomic level. These findings are crucial for rational drug design, allowing researchers to optimize binding affinities and reduce off-target effects. Furthermore, density functional theory (DFT) calculations have been used to predict reaction pathways and energy profiles for transformations involving this compound.

The pharmaceutical industry has also shown interest in 2,3-Dichloro-6-fluorobenzaldehyde due to its potential in developing next-generation antibiotics. Antibiotic resistance remains a global health concern, prompting innovation in antimicrobial agents. By incorporating fluorinated benzaldehydes into novel drug candidates, scientists aim to enhance efficacy while minimizing resistance development. Several research groups have reported promising results using derivatives of this compound against multidrug-resistant bacterial strains.

In conclusion,2,3-Dichloro-6-fluorobenzaldehyde (CAS No. 95399-95-4) is a multifaceted compound with significant applications in pharmaceutical research and organic synthesis. Its unique structural features enable diverse chemical modifications and biological activities, making it indispensable for drug discovery efforts targeting cancers, viral infections, and antibiotic-resistant bacteria. As research continues to uncover new synthetic strategies and therapeutic applications,2,3-Dichloro-6-fluorobenzaldehyde is poised to remain at the forefront of medicinal chemistry innovation.

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(CAS:95399-95-4)2,3-Dichloro-6-fluorobenzaldehyde
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Purity:99%
Quantity:5g
Price ($):194.0
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